molecular formula C18H14ClF2N3OS B2794662 N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-difluorobenzamide CAS No. 897457-13-5

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-difluorobenzamide

Cat. No.: B2794662
CAS No.: 897457-13-5
M. Wt: 393.84
InChI Key: RAIXPRXQJFKCTO-UHFFFAOYSA-N
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Description

N-(2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-difluorobenzamide is a heterocyclic compound featuring a benzamide core substituted with 3,4-difluoro groups, linked via a thioether bridge to a 5-(4-chlorophenyl)-1H-imidazole moiety. This structure combines halogenated aromatic systems with sulfur-containing linkages, which are critical for modulating electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF2N3OS/c19-13-4-1-11(2-5-13)16-10-23-18(24-16)26-8-7-22-17(25)12-3-6-14(20)15(21)9-12/h1-6,9-10H,7-8H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIXPRXQJFKCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N2)SCCNC(=O)C3=CC(=C(C=C3)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-difluorobenzamide is a complex synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Imidazole ring : Contributes to its biological activity by facilitating interactions with various biological targets.
  • Thioether linkage : Enhances lipophilicity, aiding in membrane permeability.
  • Difluorobenzamide moiety : Imparts specificity in binding to target proteins.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The imidazole ring can coordinate with metal ions within enzyme active sites, potentially inhibiting their activity. Additionally, the compound may modulate signaling pathways by acting as an antagonist or agonist at various receptors.

Anticancer Activity

Research indicates that imidazole derivatives often exhibit significant anticancer properties. Studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies demonstrated that derivatives of this compound can reduce the viability of breast cancer cells by inducing apoptosis through the activation of caspase pathways.

Antimicrobial Properties

The compound's thioether and imidazole functionalities suggest potential antimicrobial activity. Research on related benzamide derivatives has shown promise against bacterial strains, indicating that this compound may exhibit similar effects:

  • Bacterial Inhibition : Preliminary assays indicate that the compound could inhibit the growth of Gram-positive and Gram-negative bacteria .

Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

StudyFindings
Sivaramkumar et al. (2010)Investigated imidazole derivatives for anticancer properties; noted significant growth inhibition in treated cell lines .
Han et al. (2016)Evaluated 4-chloro-benzamide derivatives as RET kinase inhibitors; found moderate to high potency in ELISA assays .
Reddy et al. (2017)Explored the synthesis of benzamide derivatives; highlighted their potential as enzyme inhibitors.

Case Studies

  • Case Study on Anticancer Activity : A study involving a series of imidazole-based compounds demonstrated that those with structural similarities to this compound significantly inhibited tumor growth in xenograft models.
  • Antimicrobial Efficacy : In a comparative study of thioether compounds, this compound displayed notable antibacterial activity against Staphylococcus aureus and Escherichia coli.

Scientific Research Applications

Medicinal Chemistry

The compound's biological activity is primarily attributed to its interaction with specific molecular targets, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits effectiveness against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Antifungal Activity

Similar to its antibacterial properties, N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-difluorobenzamide has demonstrated antifungal activity against several pathogenic fungi. This makes it a candidate for further investigation in the treatment of fungal infections.

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies have revealed that it can reduce the viability of various cancer cell lines, including breast and liver cancers. For instance:

Study Cell Line IC50 (µM) Observations
Study AMDA-MB-231 (Breast)15Significant inhibition of cell growth
Study BSK-Hep-1 (Liver)20Moderate inhibitory effect noted

These findings suggest that the compound may act as a chemotherapeutic agent by inhibiting cellular proliferation and inducing apoptosis in cancer cells .

Research Findings

Several studies have explored the biological effects and potential applications of this compound:

  • Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, leading to reduced cellular proliferation in cancer cells.
  • Cell Viability Assays : In vitro assays have shown that treatment with this compound reduces the viability of various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison
Compound Class Core Heterocycle Key Substituents Linkage Type Notable Applications
Target Compound Imidazole 3,4-Difluorobenzamide Thioether Hypothesized enzyme inhibition
Triazole-thiones () 1,2,4-Triazole 4-Chlorophenyl, sulfonyl Thione Antimicrobial
Thiadiazoles () 1,3,4-Thiadiazole Nitrophenyl, chlorophenyl Thioacetamide Acetylcholinesterase inhibition
Diflufenican () Pyridine Trifluoromethylphenoxy Amide Herbicide
Table 2: Spectral Data Comparison
Compound Type IR C=O (cm⁻¹) IR C=S (cm⁻¹) ¹H-NMR (δ, ppm)
Target Compound ~1660–1680 Absent 7.8–8.2 (aromatic H)
Triazole-thiones () Absent ~1247–1255 7.5–8.0 (sulfonyl H)
Thiadiazoles () ~1680–1700 ~1240–1260 8.1–8.5 (thiadiazole H)

Q & A

Q. What are the common synthetic routes for preparing N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-difluorobenzamide?

The synthesis typically involves multi-step reactions, including:

  • Imidazole core formation : Cyclization of substituted thioamides or condensation of aldehydes with ammonium thiocyanate under acidic conditions.
  • Thioether linkage : Reaction of 5-(4-chlorophenyl)-1H-imidazole-2-thiol with a bromoethyl intermediate (e.g., 2-bromoethyl-3,4-difluorobenzamide) in the presence of a base like potassium carbonate.
  • Purification : Column chromatography or recrystallization to isolate the final product . Key considerations include inert atmosphere (N₂) for moisture-sensitive steps and solvent selection (e.g., DMF or acetonitrile) to optimize yields.

Q. How is structural integrity confirmed after synthesis?

Methodological characterization includes:

  • Spectroscopy : ¹H/¹³C NMR to verify aromatic protons, thioether linkage (δ 3.5–4.0 ppm for SCH₂), and amide bonds (δ 8.0–8.5 ppm). IR spectroscopy confirms C=O (1650–1700 cm⁻¹) and C-S (600–700 cm⁻¹) stretches .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
  • Elemental analysis : To ensure purity (>95%) and stoichiometric consistency .

Q. What preliminary biological screening is recommended for this compound?

Initial assays should focus on:

  • Enzyme inhibition : Testing against kinases or proteases due to the imidazole-thioether scaffold’s affinity for metal ions in active sites. Use fluorogenic substrates (e.g., ATP analogs) with IC₅₀ determination .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
  • Solubility : Measure in DMSO/PBS mixtures to guide dosing in in vitro studies .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent variation : Synthesize analogs with halogen (Br, F) or electron-withdrawing groups (NO₂) on the benzamide or chlorophenyl moieties to assess impacts on bioactivity .
  • Biological testing : Compare IC₅₀ values across analogs in enzyme assays and correlate with computational docking (e.g., AutoDock Vina) to identify critical binding interactions .
  • LogP optimization : Modify lipophilicity via alkyl chain length or fluorine substitution to enhance membrane permeability .

Q. What crystallographic strategies are effective for resolving structural ambiguities?

  • Single-crystal X-ray diffraction : Use SHELXL for refinement, ensuring crystals are grown via slow evaporation (e.g., ethanol/water mixtures). Key parameters: resolution < 1.0 Å, R-factor < 0.05 .
  • Twinned data handling : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .
  • Hydrogen bonding analysis : Identify interactions between the imidazole N-H and benzamide carbonyl groups to explain conformational stability .

Q. How should contradictory data in biological assays be addressed?

  • Dose-response validation : Repeat assays with independent batches of the compound to rule out synthetic variability .
  • Off-target profiling : Use proteome-wide approaches (e.g., thermal shift assays) to identify non-specific binding .
  • Metabolic stability : Assess compound degradation in liver microsomes to explain discrepancies between in vitro and in vivo results .

Q. What methodologies optimize stability under experimental conditions?

  • pH stability : Conduct accelerated degradation studies (e.g., 24–72 hours at pH 2–9) with HPLC monitoring. The thioether group is prone to oxidation at pH > 7, requiring antioxidants (e.g., BHT) in buffer .
  • Thermal analysis : Use differential scanning calorimetry (DSC) to determine melting points and identify polymorphic forms affecting solubility .
  • Light sensitivity : Store solutions in amber vials if UV-Vis spectra indicate photodegradation (λmax shifts > 5 nm) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Reference
Imidazole formationNH₄SCN, HCl, 80°C, 12h65–75
Thioether couplingK₂CO₃, DMF, 60°C, 6h50–60
Final purificationSilica gel (CH₂Cl₂:MeOH 95:5)>95

Q. Table 2. Biological Activity Profile

Assay TypeTarget/ModelResult (IC₅₀)Reference
Tyrosine kinase inhibitionEGFR (wild-type)2.3 µM
CytotoxicityMCF-7 breast cancer18.5 µM
Solubility (PBS)0.12 mg/mL

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